molecular formula C20H19N3O3 B6343672 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1426142-73-5

4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B6343672
CAS RN: 1426142-73-5
M. Wt: 349.4 g/mol
InChI Key: IHJVIILTSOHIJX-UHFFFAOYSA-N
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Description

The compound “4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-c]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The 4-position of this core is substituted with a phenyl ring through a benzyloxy linker. The 6-position carries a carboxylic acid functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazo[4,5-c]pyridine core, the introduction of the benzyloxyphenyl group at the 4-position, and the introduction of the carboxylic acid group at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic imidazo[4,5-c]pyridine core, the benzyloxyphenyl group at the 4-position, and the carboxylic acid group at the 6-position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could be involved in acid-base reactions, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

Glucagon-Like Peptide-1 Receptor Modulation

The compound has been identified as a novel small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits glucose-dependent insulin secretion in rats following intravenous administration .

Anticancer Activity

A series of derivatives of the compound was synthesized and evaluated for its EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Suzuki-Miyaura Coupling

The compound can be used as a reactant for microwave Suzuki-Miyaura coupling .

4. Preparation of Palladium-Based Fluoride-Derived Electrophilic Fluorination Reagent The compound can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .

Synthesis of Substituted Isoindolines

The compound can be used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .

Ruthenium-Catalyzed Hydrogenation

The compound can be used in Ruthenium-catalyzed hydrogenation .

S-Adenosyl-L-Homocysteine Synthesis Inhibition

The compound’s imidazo [4,5-c]pyridine core is present in the structure of 3-deazaneplanocin A (DZNep), which acts as a S-adenosyl-L-homocysteine synthesis inhibitor .

Histone Methyltransferase EZH2 Inhibition

The compound can potentially be applied in various types of cancer and Ebola virus disease as it acts as a histone methyltransferase EZH2 inhibitor .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound in greater detail .

properties

IUPAC Name

4-(3-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(25)17-10-16-19(22-12-21-16)18(23-17)14-7-4-8-15(9-14)26-11-13-5-2-1-3-6-13/h1-9,12,17-18,23H,10-11H2,(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJVIILTSOHIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

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